Nerylacetone

Description

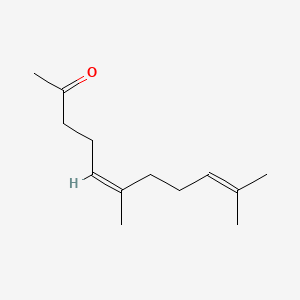

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3879-26-3, 68228-05-7, 3796-70-1 | |

| Record name | Nerylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003879263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ9PY9FK2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranylacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Nerylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nerylacetone, also known as (Z)-6,10-Dimethyl-5,9-undecadien-2-one. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Physicochemical Properties of this compound

This compound is a naturally occurring acyclic monoterpenoid found in various plants.[1] It is recognized for its characteristic fatty and metallic odor.[2][3] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂O | [1][4] |

| Molecular Weight | 194.31 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 106.00 to 107.00 °C at 760.00 mm Hg 80.00 °C at 0.03 mm Hg 250-255 °C | [2][3] |

| Density | 0.868 g/mL at 20 °C | [3] |

| Specific Gravity | 0.86800 at 25.00 °C | [2] |

| Refractive Index | 1.45800 to 1.46800 at 20.00 °C n20/D 1.467 | [2][3] |

| Solubility | Soluble in alcohol.[2] Water solubility: 8.867 mg/L at 25 °C (estimated) | [2] |

| Vapor Pressure | 0.016000 mmHg at 25.00 °C (estimated) | [2][5] |

| Flash Point | 225.00 °F TCC (107.22 °C) | [2] |

| logP (o/w) | 4.129 (estimated) | [2] |

| CAS Number | 3879-26-3 | [1][2][3] |

| Synonyms | cis-Geranylacetone, (Z)-Geranylacetone, (5Z)-6,10-dimethylundeca-5,9-dien-2-one | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is suitable.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer or thermocouple

-

Heating block or oil bath

-

Clamping apparatus

-

Pasteur pipette

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube using a Pasteur pipette.

-

Position the test tube in the heating block or oil bath.

-

Clamp a thermometer or thermocouple so that the bulb is positioned about 1 cm above the surface of the liquid.

-

Gradually heat the apparatus.

-

Observe the sample for boiling and the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be level with the reflux ring.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.

Workflow for Boiling Point Determination

References

Nerylacetone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activities of (5Z)-6,10-dimethylundeca-5,9-dien-2-one

Introduction

Nerylacetone, a naturally occurring acyclic sesquiterpenoid, is a compound of significant interest in the fields of chemical synthesis, pharmacology, and agriculture. As the Z-isomer of geranylacetone (B162166), it is found in various essential oils and plays a role in plant-insect interactions.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound, with the CAS number 3879-26-3, is a colorless to pale yellow liquid.[2][3] Its fundamental properties are summarized in the tables below, providing key data for researchers and chemists.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference(s) |

| CAS Number | 3879-26-3 | [4] |

| Molecular Formula | C13H22O | [4] |

| Molecular Weight | 194.31 g/mol | [4] |

| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one | [4] |

| Synonyms | cis-Geranylacetone, (Z)-6,10-Dimethyl-5,9-undecadien-2-one | [4][5] |

| InChIKey | HNZUNIKWNYHEJJ-XFXZXTDPSA-N | [4] |

| SMILES | CC(=CCC/C(=C\CCC(=O)C)/C)C | [4] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 250-255 °C | [6] |

| Density | 0.868 g/mL at 20 °C | [2] |

| Refractive Index | 1.467 at 20 °C | [7] |

Table 3: Spectroscopic Data

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available in public databases. | [4] |

| ¹³C NMR | Data available in public databases. | [4][6] |

| Mass Spectrometry | Major fragments (m/z): 43, 69, 41. | [4][8] |

| Infrared (IR) | Data available in public databases. | [4] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound, along with its E-isomer geranylacetone, is achieved through the Carroll rearrangement.[5] This reaction involves the transformation of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-allylketone.

Experimental Protocol: Synthesis via Carroll Rearrangement

This protocol is a representative example of the Carroll reaction for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate (B1235776)

-

Sodium dihydrogen phosphate (B84403) (catalyst)

-

Solvent (e.g., Toluene)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

A mixture of linalool and ethyl acetoacetate (molar ratio of 1:2) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Sodium dihydrogen phosphate (3% by mass of linalool) is added as the catalyst.[5]

-

The reaction mixture is heated to 170°C and refluxed for 8 hours.[5]

-

After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., diethyl ether) and washed sequentially with 5% sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product, a mixture of this compound and geranylacetone, is purified by fractional distillation under reduced pressure to yield the desired product. The ratio of geranylacetone to this compound is approximately 6:4.[5]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for development in various sectors, including agriculture and medicine.

Antifeedant Activity

Research has shown that this compound exhibits antifeedant properties against the green peach aphid, Myzus persicae.[9][10] Studies utilizing the Electrical Penetration Graph (EPG) technique have provided insights into its mode of action.

This protocol outlines the methodology used to assess the antifeedant effects of this compound on Myzus persicae.[9]

Insect Rearing and Plant Material:

-

A colony of Myzus persicae is maintained on host plants (e.g., bell pepper) under controlled conditions (21±2 °C, 65±5% RH, 16:8 L:D photoperiod).

-

Test plants (e.g., Chinese cabbage, Brassica rapa subsp. pekinensis) are grown in a greenhouse.

EPG Recording:

-

A solution of this compound (e.g., 0.1% in acetone) is applied to the upper surface of a leaf disc of the test plant. A control disc is treated with the solvent alone.

-

An aphid is connected to the EPG device via a gold wire attached to its dorsum with conductive silver paint.

-

The aphid is placed on the treated leaf disc, and its probing behavior is recorded for a set duration (e.g., 2 hours).

-

The EPG waveforms are analyzed to determine various parameters of feeding behavior, such as the duration of phloem feeding.

The study demonstrated that while this compound did not significantly deter initial probing, it induced a postingestive deterrent effect, causing aphids to refuse to settle on treated leaves after initial feeding.[9]

Effects on Cardiac Muscle

This compound has been reported to exhibit high potency on the contractility of cardiac muscle in the guinea pig left atrium. While the precise signaling pathway has not been fully elucidated for this compound itself, many terpenes and terpenoids are known to exert their cardiovascular effects through the modulation of ion channels, particularly voltage-gated calcium channels.[11] A plausible mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in calcium influx into cardiomyocytes and consequently, a decrease in myocardial contractility.

Conclusion

This compound is a versatile molecule with established applications in the fragrance industry and significant potential in drug development and agriculture. Its synthesis is well-understood, and its biological activities, particularly its antifeedant and potential cardiotonic effects, warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the key data and experimental methodologies to facilitate future research and development endeavors. Further studies are needed to fully elucidate the mechanisms underlying its biological effects and to explore its therapeutic and practical applications.

References

- 1. Cardioprotective and anti-oxidant effects of the terpenoid constituents of Ginkgo biloba extract (EGb 761) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neryl acetone, 3879-26-3 [thegoodscentscompany.com]

- 3. neryl acetone [flavscents.com]

- 4. This compound | C13H22O | CID 1713001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. A19184.14 [thermofisher.com]

- 8. Geranylacetone | C13H22O | CID 1549778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antifeedant Potential of Geranylacetone and this compound and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Nerylacetone in the Plant Kingdom: A Technical Guide to Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, an acyclic sesquiterpenoid, is a naturally occurring volatile compound found in a variety of plant species. As a component of essential oils, it contributes to the characteristic aroma of many plants and plays a significant role in plant-insect interactions, often acting as a deterrent.[1][2] This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in plants, including available quantitative data. It further details generalized experimental protocols for the extraction and analysis of this compound and explores its likely involvement in plant defense signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape of this compound.

Natural Sources and Occurrence of this compound

This compound has been identified as a constituent of the essential oils of several plant species, contributing to their unique aromatic profiles. Its presence is distributed across a range of plant families and genera. Documented sources include:

-

Lamiaceae (Mint Family): This family is a prominent source of this compound. It has been reported in Origanum vulgare (oregano) and basil (Ocimum basilicum).[3] One study identified this compound in Micromeria myrtifolia and Sederitis dichotoma at concentrations of 0.16% and 0.14% respectively.

-

Zingiberaceae (Ginger Family): this compound is a known component of the essential oil of ginger (Zingiber officinale).[1]

-

Paulowniaceae: The essential oil of Paulownia tomentosa has been reported to contain this compound.

-

Poaceae (Grass Family): this compound has been detected in Zea mays (corn).[3]

-

Rutaceae (Rue Family): Various citrus species contain this compound. It has been found in lemon (Citrus limon) leaf oil. Another species, Citrus hystrix (Swangi), was found to have this compound at a concentration of 0.01% in its leaf oil.

-

Rubiaceae (Coffee Family): Volatile analyses of coffee have indicated the presence of this compound.

While the presence of this compound is documented in these plants, comprehensive quantitative data across different species and plant organs remains limited in publicly accessible literature. The following table summarizes the available quantitative information.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Citrus hystrix (Swangi) | Rutaceae | Leaf | 0.01% | |

| Sideritis dichotoma | Lamiaceae | Aerial parts | 0.14% | |

| Micromeria myrtifolia | Lamiaceae | Aerial parts | 0.16% |

Biosynthesis of this compound

This compound, as a sesquiterpenoid, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP) (C15).[4][5][6] The biosynthesis of acyclic sesquiterpenoids like this compound from FPP is catalyzed by specific terpene synthases (TPSs). These enzymes facilitate the ionization of FPP and guide the resulting carbocation through a series of rearrangements and, in the case of acyclic terpenes, quenching reactions to yield the final product. The biosynthesis of this compound's geometric isomer, geranylacetone, follows a similar pathway, with the stereochemistry being determined by the specific TPS involved.

Experimental Protocols

The extraction and analysis of a volatile compound like this compound from plant matrices require specific methodologies to ensure accurate identification and quantification. The following sections outline generalized protocols based on standard practices for volatile organic compound (VOC) analysis in plants.

Extraction of this compound from Plant Material

The choice of extraction method is critical and depends on the nature of the plant material and the research objective.

Steam distillation is a common method for extracting essential oils from plant materials.

Protocol:

-

Sample Preparation: Fresh or dried plant material is ground to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with distilled water.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture is then passed through a condenser, where it cools and liquefies.

-

Separation: The essential oil, being immiscible with water, separates and can be collected. The aqueous layer (hydrosol) may also contain dissolved compounds and can be further analyzed.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperature to prevent degradation.

Solvent extraction is another widely used method, particularly for thermolabile compounds.

Protocol:

-

Sample Preparation: The plant material is dried and finely ground.

-

Solvent Selection: A non-polar solvent such as hexane (B92381) or dichloromethane (B109758) is chosen to selectively dissolve the volatile, non-polar this compound.

-

Extraction: The ground plant material is macerated in the chosen solvent for a specified period (e.g., 24-48 hours) with occasional agitation.

-

Filtration: The mixture is filtered to separate the plant debris from the solvent extract.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.

-

Storage: The extract is stored in a sealed vial at low temperature.

Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like this compound. Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique often used in conjunction with GC-MS for the analysis of volatiles.

Protocol:

-

Sample Preparation: A known amount of finely ground plant material is placed in a sealed headspace vial.

-

Fiber Selection: An appropriate SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is chosen based on its affinity for sesquiterpenoids.

-

Extraction: The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The fiber is retracted and inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the GC column.

-

Chromatographic Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp up to achieve optimal separation.

-

Mass Spectrometry Detection: The separated compounds are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a "fingerprint" for each compound.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with those of a pure standard and by matching with mass spectral libraries (e.g., NIST, Wiley). Quantification is achieved by creating a calibration curve with a certified standard and using an internal standard for improved accuracy.

Role in Plant Signaling Pathways

While specific signaling pathways directly involving this compound have not been extensively elucidated, as a sesquiterpenoid, it is presumed to play a role in plant defense mechanisms. Sesquiterpenes are well-documented as key players in plant responses to both biotic (e.g., herbivores, pathogens) and abiotic stresses.[7] Their induction is often mediated by key plant defense hormones, namely jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

The JA and SA signaling pathways are central to the plant's induced defense system. Herbivory or wounding often triggers the JA pathway, leading to the synthesis of a wide range of defense compounds, including terpenoids.[8] Pathogen attack, particularly by biotrophic pathogens, typically activates the SA pathway.

This compound's role as an insect deterrent suggests its production is likely upregulated upon herbivore feeding, placing it downstream of the JA signaling cascade. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that leads to the biosynthesis of JA. JA then activates transcription factors (e.g., MYC2) that bind to the promoters of defense-related genes, including terpene synthases responsible for producing compounds like this compound.

Below are simplified diagrams representing the core components of the JA and SA signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound from plant sources, from sample collection to data analysis.

Conclusion

This compound is a widespread, yet often low-abundance, sesquiterpenoid in the plant kingdom. Its role in plant defense and its contribution to the aromatic properties of various plants make it a compound of interest for researchers in phytochemistry, chemical ecology, and drug discovery. While the breadth of its natural occurrence is established, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in different plant species and tissues. The generalized protocols provided in this guide offer a robust framework for the extraction and analysis of this compound, which can be optimized for specific research applications. Further investigation into its precise role in plant signaling pathways will undoubtedly reveal more about the intricate chemical communication systems within and between plants.

References

- 1. Antifeedant Potential of Geranylacetone and this compound and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifeedant Potential of Geranylacetone and this compound and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nerylacetone: A Technical Guide

Introduction

Nerylacetone, systematically known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one, is a naturally occurring acyclic sesquiterpenoid found in various essential oils. Its distinct chemical structure, characterized by a ketone functional group and two carbon-carbon double bonds, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of this compound

The following sections present a comprehensive summary of the quantitative spectroscopic data for this compound, organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | t | 1H | H-5 |

| ~5.0 | t | 1H | H-9 |

| ~2.5 | t | 2H | H-3 |

| ~2.2 | q | 2H | H-4 |

| ~2.1 | s | 3H | H-1 |

| ~2.0 | m | 2H | H-8 |

| ~1.7 | s | 3H | H-12 |

| ~1.6 | s | 3H | H-11 |

| ~1.6 | s | 3H | H-13 |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~208.0 | C-2 |

| ~136.0 | C-6 |

| ~131.0 | C-10 |

| ~124.0 | C-5 |

| ~123.0 | C-9 |

| ~44.0 | C-3 |

| ~32.0 | C-7 |

| ~29.8 | C-1 |

| ~26.5 | C-8 |

| ~23.5 | C-4 |

| ~23.0 | C-12 |

| ~17.6 | C-11 |

| ~17.5 | C-13 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of NMR Spectra: The ¹H NMR spectrum of this compound is characterized by signals in both the olefinic and aliphatic regions. The signals around 5.1 and 5.0 ppm are indicative of the vinyl protons at positions 5 and 9. The singlet at approximately 2.1 ppm corresponds to the methyl protons of the acetyl group. The remaining signals in the aliphatic region are attributed to the methylene (B1212753) and methyl groups of the terpene chain. The ¹³C NMR spectrum shows a distinct peak for the carbonyl carbon (C-2) at a downfield chemical shift of around 208.0 ppm. The four signals in the range of 123.0 to 136.0 ppm correspond to the sp² hybridized carbons of the two double bonds. The remaining signals in the upfield region are assigned to the sp³ hybridized carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 - 2850 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1450, ~1375 | Medium | C-H bend (alkane) |

Interpretation of the IR Spectrum: The IR spectrum of this compound prominently displays a strong absorption band around 1715 cm⁻¹, which is characteristic of the stretching vibration of a carbonyl group in a ketone.[1] The presence of carbon-carbon double bonds is confirmed by the absorption peak at approximately 1645 cm⁻¹. The strong bands in the 2850-2970 cm⁻¹ region are due to the C-H stretching vibrations of the alkane portions of the molecule. The peaks around 1450 and 1375 cm⁻¹ correspond to the bending vibrations of these C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides data for this compound.[1]

Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 194 | Low | [M]⁺ (Molecular Ion) |

| 179 | Low | [M - CH₃]⁺ |

| 151 | Moderate | [M - C₃H₇]⁺ |

| 123 | Moderate | [C₉H₁₅]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum: The mass spectrum of this compound, obtained by electron ionization, shows a molecular ion peak [M]⁺ at m/z 194, corresponding to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an unsaturated ketone.[2] The base peak at m/z 43 is attributed to the stable acetyl cation ([CH₃CO]⁺), formed by cleavage of the bond between C-2 and C-3. Other significant fragments arise from the cleavage of the terpene chain, leading to the formation of various carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed and correlated with the characteristic vibrational frequencies of different functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis, or directly via a heated inlet system.

-

Ionization: Electron Ionization (EI) is a common method for analyzing volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The molecular ions and any fragment ions formed in the ion source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow of this compound's spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of this compound. The NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ketone and alkenes), and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. This collection of data and experimental protocols serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to (Z)-6,10-Dimethyl-5,9-undecadien-2-one (Nerylacetone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,10-Dimethyl-5,9-undecadien-2-one, commonly known as nerylacetone, is an acyclic monoterpenoid and a naturally occurring ketone found in various plants. As the (Z)-isomer of geranylacetone (B162166), it contributes to the characteristic aroma of many essential oils. Beyond its role as a fragrance and flavoring agent, this compound has garnered scientific interest for its potential biological activities, including its effects on insect behavior. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in natural product chemistry and drug development.

Introduction and History

The history of (Z)-6,10-dimethyl-5,9-undecadien-2-one is intrinsically linked to the broader exploration of terpene chemistry in the early 20th century. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and the understanding of its stereochemistry are closely tied to the development of key organic reactions.

A pivotal moment in the synthesis of related structures was the discovery of the Carroll rearrangement in 1940 by M. F. Carroll. This reaction provided a method for the preparation of γ,δ-unsaturated ketones from β-keto allyl esters. Carroll's work on the reaction of ethyl acetoacetate (B1235776) with unsaturated alcohols like linalool (B1675412) laid the groundwork for the synthesis of geranylacetone, which is a mixture of the (E) and (Z) isomers. The industrial production of geranylacetone, and by extension this compound, often starts from linalool and utilizes the Carroll rearrangement, yielding a mixture of both isomers.

This compound is a natural constituent of essential oils from various plants, including Zea mays (corn) and Origanum vulgare (oregano). Its presence in these and other botanicals contributes to their distinct aromatic profiles.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, metallic odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂O | |

| Molecular Weight | 194.31 g/mol | |

| CAS Number | 3879-26-3 | |

| Appearance | Colorless to pale yellow clear liquid | |

| Specific Gravity | 0.868 g/mL at 25 °C | |

| Boiling Point | 106-107 °C at 760 mmHg | |

| Flash Point | 107.22 °C | |

| Solubility | Soluble in alcohol; Insoluble in water | |

| logP (o/w) | 4.129 (estimated) |

Synthesis

The most common method for synthesizing 6,10-dimethyl-5,9-undecadien-2-one is the Carroll rearrangement , which typically produces a mixture of the (Z)-isomer (this compound) and the (E)-isomer (geranylacetone). The synthesis of nerolidol, a related sesquiterpene, often proceeds through the formation of geranylacetone from linalool and ethyl acetoacetate.

Carroll Rearrangement for the Synthesis of this compound

The Carroll rearrangement is a-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to form a γ,δ-unsaturated ketone. When linalool is used as the starting allylic alcohol, the reaction with ethyl acetoacetate yields a mixture of geranylacetone and this compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6,10-Dimethyl-5,9-undecadien-2-one, commonly known as this compound, is an acyclic monoterpenoid and a naturally occurring ketone found in various plants. As the (Z)-isomer of geranylacetone, it contributes to the characteristic aroma of many essential oils. Beyond its role as a fragrance and flavoring agent, this compound has garnered scientific interest for its potential biological activities, including its effects on insect behavior. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in natural product chemistry and drug development.

Introduction and History

The history of (Z)-6,10-dimethyl-5,9-undecadien-2-one is intrinsically linked to the broader exploration of terpene chemistry in the early 20th century. While the precise first isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and the understanding of its stereochemistry are closely tied to the development of key organic reactions.

A pivotal moment in the synthesis of related structures was the discovery of the Carroll rearrangement in 1940 by M. F. Carroll. This reaction provided a method for the preparation of γ,δ-unsaturated ketones from β-keto allyl esters. Carroll's work on the reaction of ethyl acetoacetate with unsaturated alcohols like linalool laid the groundwork for the synthesis of geranylacetone, which is a mixture of the (E) and (Z) isomers. The industrial production of geranylacetone, and by extension this compound, often starts from linalool and utilizes the Carroll rearrangement, yielding a mixture of both isomers.

This compound is a natural constituent of essential oils from various plants, including Zea mays (corn) and Origanum vulgare (oregano). Its presence in these and other botanicals contributes to their distinct aromatic profiles.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic fatty, metallic odor. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| CAS Number | 3879-26-3 |

| Appearance | Colorless to pale yellow clear liquid |

| Specific Gravity | 0.868 g/mL at 25 °C |

| Boiling Point | 106-107 °C at 760 mmHg |

| Flash Point | 107.22 °C |

| Solubility | Soluble in alcohol; Insoluble in water |

| logP (o/w) | 4.129 (estimated) |

Synthesis

The most common method for synthesizing 6,10-dimethyl-5,9-undecadien-2-one is the Carroll rearrangement , which typically produces a mixture of the (Z)-isomer (this compound) and the (E)-isomer (geranylacetone). The synthesis of nerolidol, a related sesquiterpene, often proceeds through the formation of geranylacetone from linalool and ethyl acetoacetate.

Carroll Rearrangement for the Synthesis of this compound

The Carroll rearrangement is a-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to form a γ,δ-unsaturated ketone. When linalool is used as the starting allylic alcohol, the reaction with ethyl acetoacetate yields a mixture of geranylacetone and this compound.

Caption: Synthesis of this compound via Carroll Rearrangement.

Experimental Protocol: Synthesis of this compound and Geranylacetone Mixture

This protocol is adapted from the general principles of the Carroll rearrangement for the synthesis of geranylacetone.

Materials:

-

Linalool

-

Ethyl acetoacetate

-

Aluminum oxide (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add linalool and the aluminum oxide catalyst in anhydrous toluene.

-

Heat the mixture to reflux.

-

Slowly add ethyl acetoacetate dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted ethyl acetoacetate and acidic byproducts.

-

Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of this compound and geranylacetone, can be purified by fractional distillation under reduced pressure.

Biological Activity

This compound has been investigated for its biological activities, most notably as an insect antifeedant.

Antifeedant Activity against Myzus persicae

A study demonstrated that this compound exhibits postingestive antifeedant activity against the green peach aphid, Myzus persicae. While the compound showed weak pre-ingestive deterrence, aphids that fed on this compound-treated leaves did not settle, indicating a postingestive deterrent effect.

Quantitative Data on Aphid Settling Behavior:

| Time (hours) | Mean % of Aphids on Control Leaves | Mean % of Aphids on this compound-Treated Leaves |

| 1 | > 60% | < 20% |

| 24 | > 80% | < 10% |

Note: The table presents a summary of the trend observed in the study. For precise values, refer to the original publication.

Experimental Protocol: Aphid Settling Bioassay (Choice Test)

This protocol outlines a choice test to evaluate the antifeedant (settling deterrent) activity of this compound against aphids.

Materials:

-

This compound

-

Acetone (solvent)

-

Leaf discs from a suitable host plant (e.g., cabbage)

-

Petri dishes

-

Filter paper

-

Adult apterous (wingless) aphids (Myzus persicae)

-

Micropipette

-

Fine paintbrush

The Biological Activity of Nerylacetone as a Semiochemical: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, the (Z)-isomer of 6,10-dimethyl-5,9-undecadien-2-one, is a naturally occurring acyclic sesquiterpenoid found in various plant essential oils. As a volatile organic compound, it plays a significant role in chemical ecology, acting as a semiochemical that mediates interactions between plants and insects. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its role as an antifeedant and its potential as a pheromone component. Detailed experimental protocols for assessing its bioactivity are provided, alongside quantitative data from key studies. Furthermore, this guide illustrates the relevant biosynthetic and signaling pathways to provide a comprehensive understanding of its function and mechanism of action from a chemical and biological perspective.

Introduction

Semiochemicals are chemical signals that convey information between organisms and are fundamental to the functioning of ecosystems. They are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). This compound, a C13-ketone, is an important allelochemical in plant defense, exhibiting antifeedant and repellent properties against various insect herbivores.[1][2][3] Its E-isomer, geranylacetone (B162166), has been identified as a pheromone component in several species of longhorn beetles, suggesting a multifaceted role for this chemical scaffold in insect communication.[4][5] Understanding the precise effects, mechanisms, and biosynthetic origins of this compound is crucial for its potential application in sustainable agriculture (as a natural pest deterrent) and for the development of novel semiochemical-based pest management strategies.

Biological Activity as an Allelochemical (Antifeedant)

The most extensively documented biological activity of this compound is its deterrent effect on the feeding and settling behavior of the green peach aphid, Myzus persicae.[1][2][3] Studies have utilized behavioral assays and the Electrical Penetration Graph (EPG) technique to elucidate its mode of action.

Quantitative Data: Antifeedant Effects on Myzus persicae

The following tables summarize the quantitative results from choice and no-choice bioassays assessing the deterrent effect of this compound on M. persicae.

Table 1: Effect of this compound on Settling Behavior of Myzus persicae in a Choice Test (Data sourced from Wróblewska-Kurdyk et al., 2022[6])

| Time After Introduction | Mean No. of Aphids on Control Leaf (± SD) | Mean No. of Aphids on this compound-Treated Leaf (± SD) | p-value (Student's t-test) |

| 1 hour | 13.4 (± 1.4) | 2.9 (± 0.5) | 0.0000 |

| 2 hours | 11.4 (± 0.7) | 3.4 (± 0.4) | 0.0000 |

| 24 hours | 12.3 (± 1.9) | 3.8 (± 0.5) | 0.0004 |

Leaves were treated with a 0.1% solution of this compound.

Table 2: Key Electrical Penetration Graph (EPG) Parameters for Myzus persicae on this compound-Treated Leaves (8-hour recording) (Data sourced from Wróblewska-Kurdyk et al., 2022[2][6])

| EPG Parameter | Control Plants (Mean ± SE) | This compound-Treated Plants (Mean ± SE) | Description |

| General Probing | |||

| Total Probing Duration (min) | 433.20 (± 10.61) | 419.87 (± 15.68) | Total time aphid stylets are inserted in the plant. |

| Non-Phloem Activities | |||

| Time to 1st Probe (min) | 6.47 (± 2.44) | 12.53 (± 5.23) | Time before the aphid makes its first penetration. |

| Pathway Phase Duration (min) | 158.07 (± 19.33) | 233.27 (± 23.95) | Duration of stylet movement through non-phloem tissues. |

| Phloem Activities | |||

| Time to 1st Phloem Phase (min) | 90.00 (± 15.20) | 131.60 (± 28.16) | Time taken to reach the phloem sieve elements. |

| Total Duration of Phloem Phase (min) | 275.13 (± 25.04) | 186.60 (± 29.35) | Total time spent ingesting phloem sap. |

| Number of Phloem Phases | 2.53 (± 0.38) | 1.80 (± 0.28) | Number of separate phloem feeding events. |

Interpretation: The data clearly indicates that this compound acts as a potent settling deterrent for M. persicae[6]. Aphids overwhelmingly avoided the treated leaves in choice tests. The EPG data further reveals the mechanism behind this deterrence. While this compound does not prevent probing altogether, it significantly delays the aphid's ability to reach the phloem and reduces the total time spent feeding from it, indicating a postingestive deterrent activity.[1][2][3]

Experimental Protocols

This protocol is adapted from the methodology described by Wróblewska-Kurdyk et al. (2022).

-

Test Compound Preparation : Prepare a 0.1% (w/v) solution of this compound in acetone (B3395972). A control solution consists of pure acetone.

-

Plant Treatment : Use host plant leaves (e.g., Brassica rapa subsp. pekinensis). For each replicate, one leaf is treated with the this compound solution, and a corresponding control leaf is treated with acetone alone. The solvent is allowed to evaporate completely.

-

Experimental Arena : Place one treated and one control leaf petiole in separate vials of water within a Petri dish (15 cm diameter). The leaf blades should not touch.

-

Aphid Introduction : Release 20 apterous (wingless) adult Myzus persicae aphids into the center of the Petri dish.

-

Data Collection : Count the number of aphids settled on each leaf at standardized time points (e.g., 1, 2, and 24 hours).

-

Analysis : Compare the number of aphids on treated versus control leaves using a Student's t-test at each time point. Calculate the Deterrence Index (DI) using the formula: DI = [(C - T) / (C + T)] * 100, where C is the number of aphids on the control leaf and T is the number on the treated leaf.

This protocol outlines the key steps for monitoring aphid feeding behavior on a treated plant.

-

Aphid Preparation : An adult apterous aphid is immobilized. A fine gold wire (1.5-2.0 cm length, ~20 µm diameter) is attached to the aphid's dorsum using conductive silver paint. The other end of the wire is attached to a copper electrode connected to the EPG amplifier.

-

Plant Preparation : A single host plant is treated with a 0.1% this compound solution as described above. A second electrode is inserted into the soil of the plant pot to complete the electrical circuit.

-

Recording : The wired aphid is placed on the treated leaf surface. The EPG system records the voltage fluctuations as the aphid's stylet penetrates the plant tissues. Recordings are typically conducted for a continuous 8-hour period.

-

Waveform Analysis : The resulting EPG waveforms, which correspond to specific feeding activities (e.g., stylet pathway, salivation, phloem ingestion, xylem ingestion), are analyzed using specialized software. Key parameters (listed in Table 2) are calculated to quantify differences in feeding behavior between aphids on treated and control plants. Statistical analysis is performed using non-parametric tests like the Mann-Whitney U-test.

Biological Activity as a Pheromone

While this compound itself has not been definitively identified as a primary pheromone, its (E)-isomer, geranylacetone, is a known male-produced pheromone component in several species of longhorn beetles (Coleoptera: Cerambycidae). This suggests that the C13-ketone structure is a relevant motif in cerambycid chemical communication.

Pheromonal Activity of Geranylacetone in Cerambycidae

Field trials have demonstrated the activity of geranylacetone as an attractant for beetles in the subfamily Spondylidinae.

Table 3: Summary of Field Trial Results for Geranylacetone Attraction in Longhorn Beetles (Data sourced from Halloran et al., 2018)

| Beetle Species | Lure Composition | Result |

| Asemum caseyi | Geranylacetone + Host Plant Volatiles | Significant attraction to traps baited with geranylacetone. |

| Asemum nitidum | Geranylacetone + Fuscumol + Host Plant Volatiles | Significant attraction to the blend containing geranylacetone. |

| Tetropium abietis | Geranylacetone + Host Plant Volatiles | No significant attraction to geranylacetone alone. |

Interpretation: Geranylacetone functions as a standalone pheromone component for Asemum caseyi and as part of a synergistic blend for Asemum nitidum. This highlights its role in mate-finding and aggregation for these species. Given the structural similarity, it is plausible that this compound could have a similar, if perhaps less potent or more specific, role in other related species.

Experimental Protocol: Olfactometer Bioassay

This is a generalized protocol for testing the behavioral response of an insect to a semiochemical.

-

Olfactometer Setup : Use a Y-tube or four-arm olfactometer. Provide a purified, humidified, and controlled airflow (e.g., 100 mL/min) through each arm.

-

Stimulus Preparation : Apply a known quantity (e.g., 10 µg) of synthetic this compound or geranylacetone dissolved in a solvent (e.g., hexane) to a filter paper. The control arm receives a filter paper with the solvent only.

-

Insect Introduction : Release a single adult beetle at the downwind end of the olfactometer.

-

Behavioral Observation : Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect walks a set distance into one of the arms and remains there for a minimum period (e.g., 1 minute).

-

Data Analysis : Record the number of insects choosing the treatment arm versus the control arm. Use a Chi-square (χ²) test to determine if the distribution of choices is significantly different from a random (50:50) distribution.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is a sesquiterpenoid, which are C15 compounds derived from the universal precursor Farnesyl Pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of plant and animal cells. The final steps to produce an acyclic ketone like this compound are catalyzed by terpene synthases (TPS) and subsequent modifying enzymes.

Generalized Insect Olfactory Signaling Pathway

When an insect detects a semiochemical like this compound, the molecule triggers a cascade of events in the antenna, converting the chemical signal into an electrical one that is processed by the brain. While the specific receptor for this compound is not known, the general pathway is well-understood.

Conclusion

This compound is a versatile semiochemical with well-defined roles in plant-insect interactions. Its potent antifeedant and settling deterrence activity against Myzus persicae makes it a compound of interest for the development of natural, biodegradable crop protection agents. The detailed EPG analysis reveals a postingestive mode of action, providing valuable information for screening other potential antifeedants. Furthermore, the established role of its isomer, geranylacetone, as a pheromone in multiple cerambycid beetles points to a conserved structural motif for communication in this family. Future research should focus on identifying the specific olfactory receptors that detect this compound and geranylacetone, which could open new avenues for targeted pest management through receptor agonists or antagonists. The elucidation of the specific terpene synthases responsible for its biosynthesis could also enable biotechnological production of this valuable semiochemical.

References

- 1. Behavioral and electrophysiological responses of Tetropium fuscum (Coleoptera: Cerambycidae) to pheromone and spruce volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Nerylacetone in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerylacetone, a naturally occurring sesquiterpenoid found in a variety of plants, plays a significant role in the chemical ecology of insects. This technical guide provides an in-depth analysis of this compound's function as a semiochemical, influencing insect behavior and physiology. The document summarizes key quantitative data on its effects, details the experimental protocols used to elucidate its activity, and presents visual representations of relevant biological and experimental workflows. This guide is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction: The Role of this compound in Plant-Insect Interactions

This compound ((Z)-6,10-Dimethyl-5,9-undecadien-2-one) is a volatile organic compound produced by numerous plant species, contributing to their characteristic scent profile. In the intricate communication networks of ecosystems, such compounds, known as semiochemicals, are crucial mediators of interactions between organisms. This compound has been identified as a key player in plant defense mechanisms against herbivorous insects. Its primary role, as established in current research, is that of an allomone—a chemical substance that benefits the emitter (the plant) by modifying the behavior of the receiver (the insect) to the detriment of the receiver. Specifically, this compound has demonstrated significant antifeedant and repellent properties against certain insect species. This guide will delve into the known effects of this compound, the methodologies used to study these effects, and potential avenues for future research and application.

Quantitative Data on the Behavioral Effects of this compound

The primary insect species for which quantitative behavioral data on this compound is available is the green peach aphid, Myzus persicae. Research has focused on its deterrent effects on feeding and settling behaviors.

Table 1: Effect of this compound on the Settling Behavior of Myzus persicae

| Treatment | Mean Percentage of Aphids on Treated Leaves (± SE) after 24 hours |

| Control (70% Ethanol) | 86.2 ± 3.5 |

| This compound (0.1% in 70% Ethanol) | 13.8 ± 3.5 |

Data summarized from choice-test experiments where aphids were presented with both a control leaf and a this compound-treated leaf. The results clearly indicate a strong deterrent effect of this compound on the settling behavior of Myzus persicae.[1]

Table 2: Influence of this compound on Probing and Feeding Behavior of Myzus persicae (EPG Data)

| EPG Parameter | Control | This compound (0.1%) |

| Time to first probe (min) | 5.2 ± 1.3 | 7.8 ± 2.1 |

| Total duration of phloem phase (E1+E2) (min) | 185.4 ± 25.1 | 98.7 ± 18.9 |

| Number of probes | 12.3 ± 2.5 | 18.9 ± 3.1 |

This table presents key parameters from Electrical Penetration Graph (EPG) studies. The data suggests that while this compound does not completely prevent probing, it significantly reduces the time spent in the phloem phase, indicating a postingestive deterrent effect.[1][2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide. These protocols are provided to enable researchers to replicate and build upon existing findings.

Aphid Settling Choice-Test

This bioassay is designed to assess the preference of aphids under semi-natural conditions, determining the deterrent or attractive properties of a test compound.[1]

Objective: To evaluate the settling preference of Myzus persicae when given a choice between a this compound-treated leaf and a control leaf.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Cabbage leaves (Brassica rapa subsp. pekinensis)

-

This compound

-

70% Ethanol (solvent and control)

-

Apterous (wingless) adult female Myzus persicae

-

Fine paintbrush

Procedure:

-

Prepare a 0.1% solution of this compound in 70% ethanol. The control solution is 70% ethanol.

-

Excise cabbage leaves of similar size and age.

-

Dip one leaf into the this compound solution for 10 seconds and a second leaf into the control solution for 10 seconds.

-

Allow the leaves to air dry for 1 hour at room temperature to ensure complete evaporation of the ethanol.

-

Place a moistened filter paper at the bottom of a Petri dish.

-

Position the treated and control leaves on opposite sides of the Petri dish, with their petioles touching the moist filter paper to maintain turgor.

-

Carefully introduce 20 apterous adult female Myzus persicae into the center of the Petri dish using a fine paintbrush.

-

Seal the Petri dish with a ventilated lid.

-

Place the Petri dishes in a controlled environment chamber (e.g., 22°C, 16:8 L:D photoperiod).

-

Record the number of aphids settled on each leaf at regular intervals (e.g., 1, 4, 8, and 24 hours).

Electrical Penetration Graph (EPG) Technique

The EPG technique is a powerful tool for studying the feeding behavior of piercing-sucking insects like aphids in real-time. It provides detailed information about the location of the insect's stylets within the plant tissues and the nature of their feeding activities.[1][2][3][4]

Objective: To determine the effect of this compound on the probing and feeding behavior of Myzus persicae at the tissue level.

Materials:

-

EPG system (amplifier, data acquisition unit, software)

-

Faraday cage

-

Gold wire (20 µm diameter)

-

Silver conductive paint

-

Potted cabbage plant (Brassica rapa subsp. pekinensis)

-

Apterous adult female Myzus persicae

-

This compound solution (0.1% in 70% ethanol)

-

Control solution (70% ethanol)

Procedure:

-

Treat a leaf of a potted cabbage plant with the 0.1% this compound solution or the control solution.

-

Starve an adult apterous female Myzus persicae for approximately 1 hour.

-

Carefully attach a gold wire to the dorsum of the aphid using silver conductive paint.

-

Connect the other end of the gold wire to the EPG probe.

-

Place the plant with the treated leaf inside a Faraday cage to minimize electrical noise.

-

Insert the reference electrode into the soil of the potted plant.

-

Gently place the wired aphid onto the treated leaf surface.

-

Record the EPG waveforms for a set duration (e.g., 8 hours).

-

Analyze the EPG waveforms to identify and quantify different feeding behaviors, such as pathway phase (probing in non-phloem tissues) and phloem phase (salivation and ingestion of phloem sap).

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard apparatus for studying the olfactory responses of insects to volatile compounds. It presents the insect with a choice between two airstreams, each carrying a different odor.[5][6]

Objective: To assess the attractiveness or repellency of this compound to a specific insect species.

Materials:

-

Glass Y-tube olfactometer

-

Air pump or compressed air source

-

Flow meters

-

Charcoal filter and humidifier for incoming air

-

Odor sources (e.g., filter paper with this compound solution and a control solvent)

-

Test insects

Procedure:

-

Set up the Y-tube olfactometer in a controlled environment with uniform lighting and temperature.

-

Purify and humidify the incoming air and divide it into two streams.

-

Pass one airstream through a chamber containing the this compound source and the other through a chamber with the control solvent.

-

Regulate the airflow to be equal in both arms of the Y-tube.

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's movement and record which arm it chooses (i.e., moves a certain distance into) and the time taken to make the choice.

-

Repeat the experiment with multiple individuals, alternating the position of the treatment and control arms to avoid positional bias.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odorant. It provides a measure of the overall olfactory receptor neuron activity and can be used to screen for biologically active compounds.[7][8][9]

Objective: To determine if an insect's antenna can detect this compound.

Materials:

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition)

-

Microscope

-

Odor delivery system (puff of air through a Pasteur pipette containing the odor source)

-

Test insect

-

Saline solution

Procedure:

-

Excise the antenna from a test insect.

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode at the base.

-

Deliver a controlled puff of air containing a known concentration of this compound over the antenna.

-

Record the resulting change in electrical potential (the EAG response).

-

Deliver a puff of clean air (control) and a standard reference compound to compare the responses.

-

Repeat with multiple antennae and different concentrations of this compound to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes and workflows related to the study of this compound in insect chemical ecology.

Caption: General biosynthetic pathway of sesquiterpenoids like this compound in plants.

Caption: Workflow for an Electrical Penetration Graph (EPG) experiment.

Caption: Experimental workflow for a Y-tube olfactometer bioassay.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as an effective antifeedant against the green peach aphid, Myzus persicae. Its postingestive mode of action suggests that it interferes with the aphid's ability to sustain feeding on the phloem sap, leading to reduced settling and likely impacting their overall fitness and population growth.

While the deterrent effects are well-documented for M. persicae, the broader spectrum of this compound's activity across other insect orders remains largely unexplored. Future research should focus on:

-

Pheromonal and Kairomonal Activity: Investigating whether this compound acts as a component of sex or aggregation pheromones in any insect species. Additionally, its potential as a kairomone for predators or parasitoids of herbivorous insects warrants investigation. Aphid alarm pheromones, for instance, are known to attract natural enemies, and it would be valuable to determine if this compound has a similar effect.[10][11][12][13]

-

Biosynthesis in Insects: While the general terpenoid biosynthesis pathway is understood, the specific enzymes and regulatory mechanisms involved in the de novo synthesis of this compound in insects, if it occurs, are unknown. Elucidating this pathway could provide insights into the evolution of chemical signaling in insects.[14][15][16][17]

-

Dose-Response Relationships: Establishing precise dose-response curves for the antifeedant effects of this compound on various pest insects would be crucial for developing effective and economically viable pest management strategies.

-

Synergistic and Antagonistic Effects: Exploring the interactions of this compound with other plant volatiles. It is possible that its activity is enhanced or diminished in the presence of other compounds in a plant's volatile blend.

-

Neurophysiological Mechanisms: Utilizing techniques like single-sensillum recording to identify the specific olfactory sensory neurons in insects that respond to this compound and to characterize their response profiles.

Conclusion

This compound is a semiochemical with demonstrated potent antifeedant properties against at least one major agricultural pest. Its natural origin and postingestive mode of action make it a promising candidate for the development of biorational pesticides. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the chemical ecology of this compound. A deeper understanding of its multifaceted roles in insect communication and behavior will be instrumental in harnessing its potential for sustainable agriculture and integrated pest management programs. The visualization of experimental workflows and biosynthetic pathways offers a clear conceptual framework for researchers entering this exciting field of study. Further investigations into its broader activity spectrum and underlying biological mechanisms are essential next steps.

References

- 1. Antifeedant Potential of Geranylacetone and this compound and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifeedant Potential of Geranylacetone and this compound and Their Epoxy-Derivatives against Myzus persicae (Sulz.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 8. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kairomonal Effect of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aphids Facing Their Parasitoids: A First Look at How Chemical Signals May Make Higher Densities of the Pea Aphid Acyrthosiphon pisum Less Attractive to the Parasitoid Aphidius ervi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Emergence of terpene chemical communication in insects: Evolutionary recruitment of isoprenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

Olfactory Perception of Nerylacetone in Insects: A Methodological and Systems Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the established experimental methodologies and current understanding of the molecular pathways involved in the olfactory perception of semiochemicals in insects, with a specific focus on the knowledge gap surrounding nerylacetone. Due to a significant lack of published quantitative data on the olfactory perception of this compound, this document serves as a comprehensive methodological framework for researchers aiming to investigate its effects.

Introduction: The Enigma of this compound Perception

This compound is a naturally occurring acyclic monoterpene found in various plants and is known to play a role in insect-plant interactions. While it has been identified as a component of volatile blends that can influence insect behavior, there is a notable scarcity of detailed quantitative data regarding its perception at the molecular and neuronal levels. Understanding how insects detect and process this compound is crucial for developing novel, targeted pest management strategies and for advancing our fundamental knowledge of insect chemical ecology. This guide provides the necessary experimental and conceptual foundation to address this knowledge gap.

Data Presentation: A Call for Quantitative Research

A thorough review of the scientific literature reveals a significant lack of specific quantitative data on the olfactory perception of this compound in insects. To facilitate future research and ensure data comparability, the following tables are presented as templates for organizing and presenting such data once it is generated.

Table 1: Electroantennography (EAG) Dose-Response to this compound

| Insect Species | Sex | This compound Concentration (µg/µL) | Mean EAG Response (mV) ± SEM |

| [Species Name] | M/F | 0 (Control) | [Data] |

| 0.001 | [Data] | ||

| 0.01 | [Data] | ||

| 0.1 | [Data] | ||

| 1 | [Data] | ||

| 10 | [Data] | ||

| 100 | [Data] |

Table 2: Single-Sensillum Recording (SSR) Response to this compound

| Insect Species | Sensillum Type | Olfactory Sensory Neuron | This compound Dose (µg) | Spike Frequency (spikes/s) ± SEM | Response Type (Excitation/Inhibition) |

| [Species Name] | [e.g., Trichoid, Basiconic] | [e.g., A, B] | 0 (Control) | [Data] | N/A |

| 1 | [Data] | [Data] | |||

| 10 | [Data] | [Data] | |||

| 100 | [Data] | [Data] |

Table 3: Behavioral Response of Insects to this compound in a Wind Tunnel Assay

| Insect Species | Sex | This compound Release Rate (ng/min) | % Taking Flight | % Upwind Flight | % Source Contact | Mean Flight Speed (cm/s) |

| [Species Name] | M/F | 0 (Control) | [Data] | [Data] | [Data] | [Data] |

| 1 | [Data] | [Data] | [Data] | [Data] | ||

| 10 | [Data] | [Data] | [Data] | [Data] | ||

| 100 | [Data] | [Data] | [Data] | [Data] |

Experimental Protocols

The following are detailed methodologies for key experiments essential for characterizing the olfactory perception of this compound.

Electroantennography (EAG)

EAG is used to measure the summed electrical potential from the entire antenna in response to an odorant, providing a general assessment of olfactory sensitivity.

Protocol:

-

Insect Preparation:

-

Anesthetize an insect by chilling it on ice or using CO₂.

-

Carefully excise the head or the entire insect and mount it onto a holder using dental wax or low-melting-point wax, with the antennae exposed and accessible.

-

-